Cas no 124005-05-6 (Methyl 2-Pyrrolidin-1-ylbenzoate)
Methyl 2-Pyrrolidin-1-ylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,2-(1-pyrrolidinyl)-, methyl ester
- 2-PYRROLIDIN-1-YL-BENZOIC ACID METHYL ESTER
- methyl 2-(pyrrolidin-1-yl)benzoate
- Methyl 2-pyrrolidin-1-ylbenzoate
- methyl 2-pyrrolidinylbenzoate
- 2-1-pyrrolidinylbenzoic acid methyl ester
- ZINC00159198
- methyl2-(pyrrolidin-1-yl)benzoate
- LS-10635
- 124005-05-6
- DTXSID70426137
- AKOS005167966
- SCHEMBL23708768
- F94194
- DTXCID20376971
- STK352009
- Methyl 2-Pyrrolidin-1-ylbenzoate
-
- MDL: MFCD06740073
- Inchi: InChI=1S/C12H15NO2/c1-15-12(14)10-6-2-3-7-11(10)13-8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3
- InChI Key: ITOPIAUOCIUWMS-UHFFFAOYSA-N
- SMILES: COC(=O)C1=CC=CC=C1N2CCCC2
Computed Properties
- Exact Mass: 205.11000
- Monoisotopic Mass: 205.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Surface Charge: 0
- Tautomer Count: nothing
- Topological Polar Surface Area: 29.5A^2
Experimental Properties
- Color/Form: No data available
- Density: No data available
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: No data available
- PSA: 29.54000
- LogP: 2.13840
- Vapor Pressure: No data available
Methyl 2-Pyrrolidin-1-ylbenzoate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 2-Pyrrolidin-1-ylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM490159-1g |
Methyl 2-(pyrrolidin-1-yl)benzoate |
124005-05-6 | 97% | 1g |
$264 | 2023-01-02 | |
| Ambeed | A724169-1g |
Methyl 2-(pyrrolidin-1-yl)benzoate |
124005-05-6 | 97% | 1g |
$267.0 | 2024-04-25 | |
| Fluorochem | 026937-250mg |
2-Pyrrolidin-1-yl-benzoic acid methyl ester |
124005-05-6 | 250mg |
£160.00 | 2022-02-28 | ||
| TRC | M322420-500mg |
Methyl 2-Pyrrolidin-1-ylbenzoate |
124005-05-6 | 500mg |
$ 295.00 | 2022-06-04 | ||
| Fluorochem | 026937-2g |
2-Pyrrolidin-1-yl-benzoic acid methyl ester |
124005-05-6 | 2g |
£598.00 | 2022-02-28 | ||
| TRC | M322420-100mg |
Methyl 2-Pyrrolidin-1-ylbenzoate |
124005-05-6 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M322420-50mg |
Methyl 2-Pyrrolidin-1-ylbenzoate |
124005-05-6 | 50mg |
$ 50.00 | 2022-06-04 | ||
| Fluorochem | 026937-1g |
2-Pyrrolidin-1-yl-benzoic acid methyl ester |
124005-05-6 | 1g |
£372.00 | 2022-02-28 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1763149-1g |
Methyl 2-(pyrrolidin-1-yl)benzoate |
124005-05-6 | 98% | 1g |
¥2803.00 | 2024-08-09 |
Methyl 2-Pyrrolidin-1-ylbenzoate Suppliers
Methyl 2-Pyrrolidin-1-ylbenzoate Related Literature
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
Additional information on Methyl 2-Pyrrolidin-1-ylbenzoate
Research Brief on Methyl 2-Pyrrolidin-1-ylbenzoate (CAS: 124005-05-6) in Chemical Biology and Pharmaceutical Applications
Methyl 2-Pyrrolidin-1-ylbenzoate (CAS: 124005-05-6) is a synthetic compound that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and emerging applications in drug discovery.
Recent studies have highlighted the role of Methyl 2-Pyrrolidin-1-ylbenzoate as a key intermediate in the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents. Its structural motif, combining a pyrrolidine ring with a benzoate ester, is often leveraged to enhance blood-brain barrier permeability, a critical factor in CNS drug design. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a precursor for novel dopamine receptor modulators, showcasing its relevance in neurological disorder therapeutics.
In addition to its CNS applications, Methyl 2-Pyrrolidin-1-ylbenzoate has been investigated for its anti-inflammatory and antimicrobial properties. A 2024 European Journal of Pharmaceutical Sciences report detailed its incorporation into hybrid molecules designed to target bacterial efflux pumps, addressing multidrug-resistant pathogens. The compound's ability to synergize with existing antibiotics underscores its potential in combating antimicrobial resistance (AMR), a global health priority.
From a mechanistic perspective, computational docking studies (2023, Bioorganic Chemistry) reveal that Methyl 2-Pyrrolidin-1-ylbenzoate derivatives exhibit high affinity for protein targets involved in oxidative stress pathways. This aligns with experimental data showing neuroprotective effects in in vitro models of neurodegenerative diseases. Researchers emphasize the compound's modifiable scaffold, which allows for structure-activity relationship (SAR) optimization to enhance selectivity and reduce off-target effects.
Ongoing clinical trials (Phase I/II) are evaluating Methyl 2-Pyrrolidin-1-ylbenzoate-based prodrugs for Parkinson's disease, with preliminary results indicating improved pharmacokinetic profiles compared to legacy therapeutics. Industry analysts project a compound annual growth rate (CAGR) of 8.2% for related pipeline products through 2030, reflecting sustained R&D investment in this chemical space.
This brief underscores Methyl 2-Pyrrolidin-1-ylbenzoate's dual significance as both a pharmacological building block and a standalone bioactive entity. Future research directions likely include exploration of its enantiopure forms for chiral drug development and nanotechnology-enabled delivery systems to further enhance its therapeutic index.
124005-05-6 (Methyl 2-Pyrrolidin-1-ylbenzoate) Related Products
- 129414-26-2(Methyl 4-(1-Pyrrolidinyl)benzenecarboxylate)
- 78648-27-8(2-(1-Pyrrolidinyl)benzoic Acid)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 2059917-34-7(Tert-butyl (3S,5R)-3-amino-5-fluoropiperidine-1-carboxylate)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)